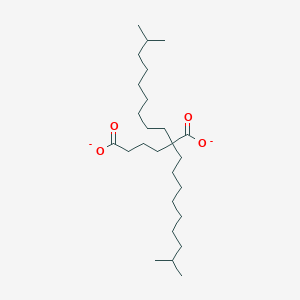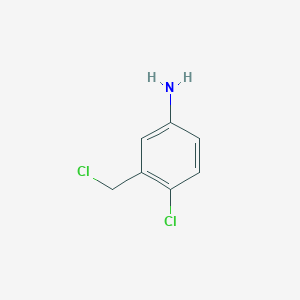
2-Bromo-3-fluorophenylacetylene, TMS protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluorophenylacetylene, TMS protected, is a chemical compound with the molecular formula C11H10BrFSi It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the acetylene group is protected by a trimethylsilyl (TMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenylacetylene, TMS protected, typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetylene, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
TMS Protection: The acetylene group is then protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N). This step ensures the stability of the acetylene group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorophenylacetylene, TMS protected, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds with aryl or alkyl halides.
Deprotection: The TMS group can be removed under acidic or basic conditions to yield the free acetylene compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), solvents (e.g., toluene, DMF).
Deprotection: Acids (e.g., HCl, TFA), bases (e.g., NaOH), solvents (e.g., methanol, ethanol).
Major Products Formed
Substitution Reactions: Substituted phenylacetylenes with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.
Deprotection: 2-Bromo-3-fluorophenylacetylene.
Scientific Research Applications
2-Bromo-3-fluorophenylacetylene, TMS protected, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenylacetylene, TMS protected, depends on the specific reaction it undergoes. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes. The TMS group provides stability to the acetylene moiety, allowing for selective reactions at the bromine and fluorine positions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chlorophenylacetylene, TMS protected: Similar structure but with a chlorine substituent instead of fluorine.
2-Bromo-3-iodophenylacetylene, TMS protected: Similar structure but with an iodine substituent instead of fluorine.
2-Bromo-3-methylphenylacetylene, TMS protected: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
2-Bromo-3-fluorophenylacetylene, TMS protected, is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H12BrFSi |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3 |
InChI Key |
JLOOQTMERRKNJV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
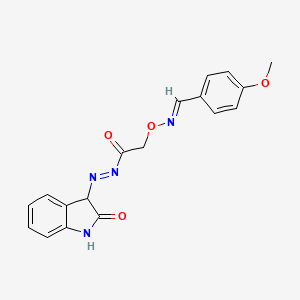
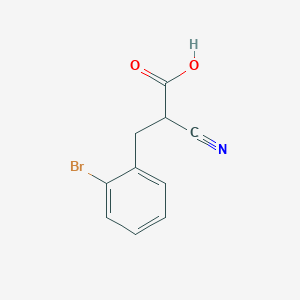
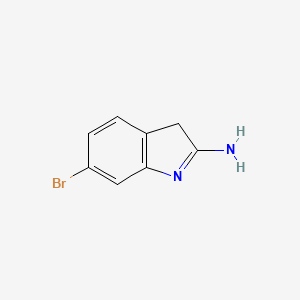
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
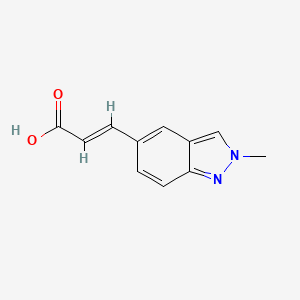
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
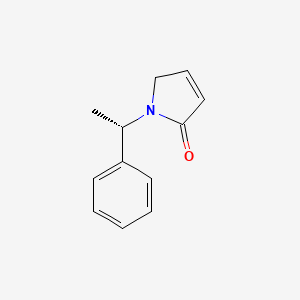
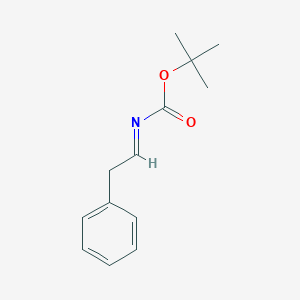
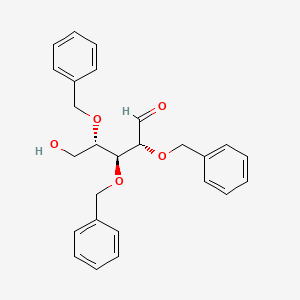
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
